molecular formula C23H18F3N5O2S B2618193 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea CAS No. 1024522-98-2

3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2618193
CAS No.: 1024522-98-2
M. Wt: 485.49
InChI Key: FWSJQPPSCXBKMX-UHFFFAOYSA-N
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Description

3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxadiazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with a suitable carboxylic acid derivative to form an amide. This amide is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Compared to similar compounds, 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea stands out due to its combination of an oxadiazole ring and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O2S/c1-32-17-11-9-15(10-12-17)27-21-31-30-20(33-21)18-7-2-3-8-19(18)29-22(34)28-16-6-4-5-14(13-16)23(24,25)26/h2-13H,1H3,(H,27,31)(H2,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSJQPPSCXBKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CC=C3NC(=S)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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